molecular formula C13H24N2O4 B1393979 Tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate CAS No. 656803-51-9

Tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate

Cat. No.: B1393979
CAS No.: 656803-51-9
M. Wt: 272.34 g/mol
InChI Key: VZUALASVNJKBOL-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C13H24N2O4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 3-methoxy-3-oxopropyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran at room temperature for about 18 hours .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group or the methoxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is valuable in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of piperazine derivatives on various biological systems. It helps in understanding the interaction of these compounds with biological targets.

Medicine: In medicine, it is explored for its potential therapeutic properties. Piperazine derivatives have been investigated for their use in treating conditions such as anxiety, depression, and parasitic infections.

Industry: Industrially, this compound is used in the production of polymers and other materials. Its unique structural properties make it suitable for creating materials with specific characteristics.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • Tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness: Tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and oxopropyl groups make it particularly useful in synthetic chemistry and pharmaceutical research, distinguishing it from other piperazine derivatives .

Properties

IUPAC Name

tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-9-7-14(8-10-15)6-5-11(16)18-4/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUALASVNJKBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl piperazine-1-carboxylate (1 g, 5.37 mmol) in DMF (20 mL) was added Cs2CO3 (589 mg, 1.81 mmol) and methyl 3-bromopropanoate (744 mg, 4.46 mmol). The resulting mixture was stirred at room temperature overnight. Water (50 m) and EtOAc (50 mL) was added. Phases were separated. The aqueous phase was extracted with EtOAc (50 mL). The organic layers were combined, washed with brine, dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was purified by flash chromatography on silica gel eluting with 3.5% MeOH in DCM. Collection of appropriate fractions and evaporation of solvent afforded tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate (895 mg, 74%) as yellow oil. TLC: Rf=0.3; ethyl acetate/petroleum ether=1/2.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
589 mg
Type
reactant
Reaction Step One
Quantity
744 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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